
methyl N-(2-methylsulfanylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-(2-methylsulfanylethyl)carbamate” is a carbamate compound. Carbamates are a class of chemicals that are widely used as pesticides and also have medical applications . They are classified as acetylcholinesterase inhibitors, blocking acetylcholine hydrolyzation in a reversible manner .
Synthesis Analysis
Carbamates, including “Methyl N-(2-methylsulfanylethyl)carbamate”, can be analyzed using high-sensitivity methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) . These methods can detect carbamates at very low levels and confirm trace-level pesticide residues in various samples .Chemical Reactions Analysis
Carbamates, including “Methyl N-(2-methylsulfanylethyl)carbamate”, can undergo various chemical reactions. For example, they can be analyzed using methods that involve chemical reactions, such as the HPLC method mentioned earlier . Carbamates are also involved in biological degradation processes .Aplicaciones Científicas De Investigación
Agricultural Applications
Fungal Disease Prevention and Control : Carbendazim (MBC) and tebuconazole (TBZ) are fungicides that have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These encapsulations modify the release profiles of the fungicides, enhance their transfer to the site of action, minimize losses due to leaching or degradation, and reduce environmental and human toxicity. Such technologies present new avenues for plant disease treatment and prevention, showcasing the utility of carbamate derivatives in enhancing agricultural fungicide formulations (Campos et al., 2015).
Environmental Applications
Corrosion Inhibition : Methyl carbamate has been studied for its interaction and corrosion inhibition properties on copper metal in acidic solutions. This research offers insights into its potential application in protecting metal surfaces, highlighting the importance of carbamates in industrial and environmental settings (John et al., 2013).
Medical and Pharmaceutical Research
Anti-Helicobacter pylori Agents : Novel structures derived from benzimidazole sulfanyl methyl carbamates have shown potent activity against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentrations against a variety of H. pylori strains, including those resistant to common treatments. Such research underscores the potential of carbamate derivatives in developing new antimicrobial agents (Carcanague et al., 2002).
Chemical Methodologies and Synthesis
Carbamate Synthesis : Studies have explored the chemical methodologies for synthesizing carbamates, shedding light on their role in drug design and medicinal chemistry. Carbamates' versatility and stability make them integral to developing drugs and prodrugs, with applications spanning from enzyme inhibition to treating neurological disorders (Ghosh & Brindisi, 2015).
Ecotoxicity Studies
Pesticide Degradation and Toxicity : The transformation and ecotoxicity of N-methylcarbamate pesticides in water have been evaluated, emphasizing the environmental impact of these compounds. Such studies are crucial for understanding the fate and risks of carbamates in ecological systems, guiding the development of safer pest control strategies (Iesce et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-(2-methylsulfanylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCHHZMZVUHESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-methylsulfanylethyl)carbamate | |
CAS RN |
1597572-07-0 |
Source


|
| Record name | methyl N-[2-(methylsulfanyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
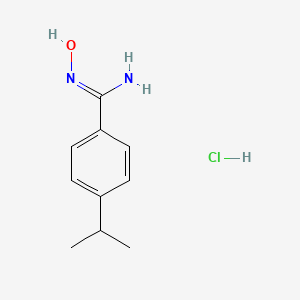

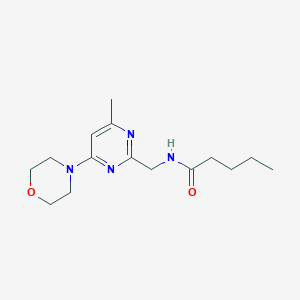
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)
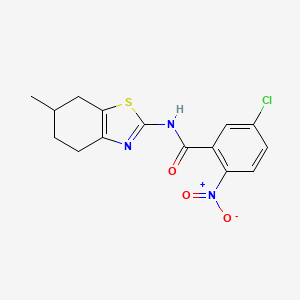
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
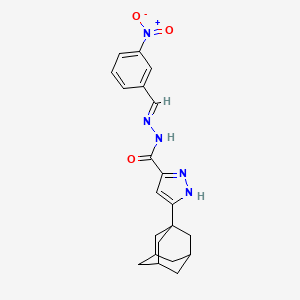

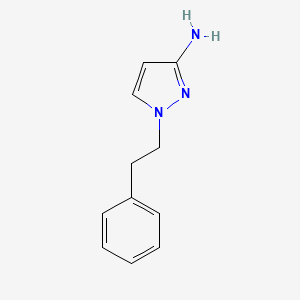
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)